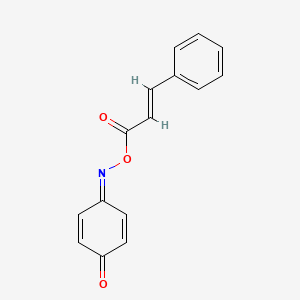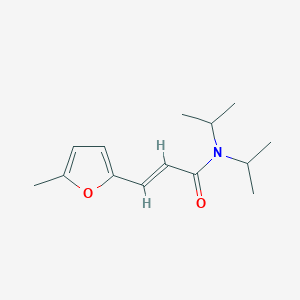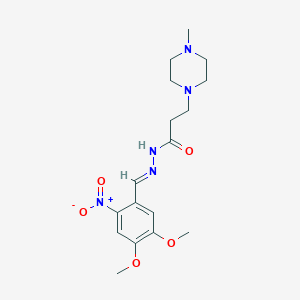![molecular formula C13H15BrN2O3 B5821238 4-[(4-bromophenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5821238.png)
4-[(4-bromophenoxy)acetyl]-1-piperazinecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-bromophenoxy)acetyl]-1-piperazinecarbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as Boc-4-Bromo-Phg-CHO and is a useful intermediate for the synthesis of various biologically active molecules.
Mecanismo De Acción
The mechanism of action of Boc-4-Bromo-Phg-CHO is not fully understood. However, it is believed to act as a reactive aldehyde, which can react with various nucleophiles, such as amino acids and proteins. This reaction can lead to the formation of covalent adducts, which can affect the activity of the target molecule.
Biochemical and Physiological Effects:
Boc-4-Bromo-Phg-CHO has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis. It has also been shown to inhibit the activity of the histone deacetylase enzyme, which is involved in the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Boc-4-Bromo-Phg-CHO in lab experiments include its high purity, stability, and ease of handling. However, the limitations of using Boc-4-Bromo-Phg-CHO include its high cost and limited availability.
Direcciones Futuras
There are several future directions for research involving Boc-4-Bromo-Phg-CHO. One direction is to explore its potential as an intermediate in the synthesis of novel biologically active molecules. Another direction is to investigate its potential as a tool for studying the activity of various enzymes and proteins. Additionally, further research is needed to fully understand the mechanism of action of Boc-4-Bromo-Phg-CHO and its potential applications in various fields.
Conclusion:
In conclusion, Boc-4-Bromo-Phg-CHO is a useful intermediate for the synthesis of various biologically active molecules. It has been extensively used in scientific research and has shown promising results in various applications. However, further research is needed to fully understand its mechanism of action and potential applications in various fields.
Métodos De Síntesis
Boc-4-Bromo-Phg-CHO is synthesized by the reaction of 4-bromophenol with Boc-protected piperazine in the presence of an acid catalyst. The resulting product is then oxidized to produce Boc-4-Bromo-Phg-CHO. This synthesis method has been widely used in the production of various biologically active molecules.
Aplicaciones Científicas De Investigación
Boc-4-Bromo-Phg-CHO has been extensively used in scientific research for the synthesis of various biologically active molecules. It has been used as an intermediate in the synthesis of inhibitors of the protein kinase CK2, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis. It has also been used as an intermediate in the synthesis of selective inhibitors of the histone deacetylase enzyme, which is involved in the regulation of gene expression.
Propiedades
IUPAC Name |
4-[2-(4-bromophenoxy)acetyl]piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O3/c14-11-1-3-12(4-2-11)19-9-13(18)16-7-5-15(10-17)6-8-16/h1-4,10H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZYCTLUDOLFEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5821160.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5821161.png)

![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5821173.png)
![N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5821177.png)

![(cyclopropylmethyl){[5-(3-nitrophenyl)-2-furyl]methyl}propylamine](/img/structure/B5821198.png)
![5-chloro-8-[(4-nitrobenzyl)oxy]quinoline](/img/structure/B5821211.png)

![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-N-(4-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B5821220.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide](/img/structure/B5821231.png)
![2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5821254.png)
![2,5-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5821262.png)
